molecular formula C12H7D9N2O5S B602738 Carboxytolbutamide-d9(butyl-d9) CAS No. 1219802-95-5

Carboxytolbutamide-d9(butyl-d9)

Cat. No.: B602738
CAS No.: 1219802-95-5
M. Wt: 309.38
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboxytolbutamide-d9(butyl-d9) involves the incorporation of deuterium into the butyl group of carboxytolbutamide. This can be achieved through a series of chemical reactions that replace the hydrogen atoms in the butyl group with deuterium atoms. The specific reaction conditions and reagents used can vary, but typically involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods: Industrial production of carboxytolbutamide-d9(butyl-d9) follows similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure high purity and yield. The use of deuterated reagents and advanced purification techniques is essential to achieve the desired isotopic labeling and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Carboxytolbutamide-d9(butyl-d9) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carboxytolbutamide-d9(butyl-d9) is widely used in scientific research due to its deuterium labeling. Some key applications include:

Mechanism of Action

The mechanism of action of carboxytolbutamide-d9(butyl-d9) is similar to that of tolbutamide. It acts by stimulating the release of insulin from the pancreatic beta cells. This is achieved through the inhibition of adenosine triphosphate-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .

Comparison with Similar Compounds

Carboxytolbutamide-d9(butyl-d9) can be compared with other deuterated and non-deuterated tolbutamide derivatives. Some similar compounds include:

Uniqueness: The primary uniqueness of carboxytolbutamide-d9(butyl-d9) lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms enhances the stability of the compound and allows for more precise tracing in biological systems .

Properties

CAS No.

1219802-95-5

Molecular Formula

C12H7D9N2O5S

Molecular Weight

309.38

Purity

95% by HPLC; 98% atom D

Related CAS

2224-10-4 (unlabelled)

Synonyms

1-Butyl-3-(4-carboxyphenylsulfonyl)urea

tag

Tolbutamide Impurities

Origin of Product

United States

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